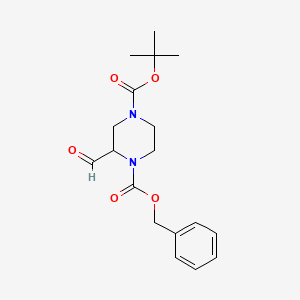

4-Boc-1-Cbz-piperazine-2-carbaldehyde

説明

特性

分子式 |

C18H24N2O5 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

1-O-benzyl 4-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3 |

InChIキー |

KNEAWSKMVBSXNO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

Asymmetric Synthesis and Methodological Advances for 4 Boc 1 Cbz Piperazine 2 Carbaldehyde and Chiral Analogues

Retrosynthetic Disconnection Strategies for 4-Boc-1-Cbz-piperazine-2-carbaldehyde

The retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the target molecule into readily available starting materials. A primary disconnection involves the aldehyde functionality at the C2 position, leading back to a precursor such as a primary alcohol or a carboxylic acid. This simplifies the synthesis to the core challenge of constructing the stereodefined and differentially protected piperazine (B1678402) ring.

A highly effective strategy involves a chiral pool approach, where the C2 stereocenter is derived from a naturally occurring chiral starting material, such as an amino acid. This approach elegantly installs the desired stereochemistry from the outset, significantly simplifying the synthetic challenge. For instance, (S)-piperazine-2-carboxylic acid serves as a powerful precursor, directly providing the core piperazine scaffold with the correct stereochemistry at C2.

Construction of Differentially N-Protected Piperazine Ring Systems

The ability to selectively functionalize the two nitrogen atoms of the piperazine ring is crucial for its application in complex molecule synthesis. This is achieved through the use of orthogonal protecting groups, such as Boc and Cbz, which can be removed under different conditions.

Synthetic Routes to N4-Boc-Piperazine Derivatives

The synthesis of N-Boc piperazine derivatives is a common and critical step in many synthetic sequences. nih.gov A straightforward method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. google.comchemicalbook.com By controlling the stoichiometry, it is possible to achieve mono-protection, although the formation of the di-protected species is a common side product. google.com Alternative strategies have been developed to improve selectivity and yield. One such method utilizes diethylamine (B46881) as a starting material, which undergoes chlorination, Boc protection, and subsequent ammonolysis and cyclization to afford N-Boc piperazine in high yield. google.com

| Starting Material | Key Reagents | Product | Ref. |

| Piperazine | (Boc)₂O | N-Boc-piperazine | chemicalbook.com |

| Diethylamine | 1. Chlorinating agent, 2. (Boc)₂O, 3. NH₄OH | N-Boc-piperazine | google.com |

Synthetic Routes to N1-Cbz-Piperazine Derivatives

The introduction of the Cbz group at the N1 position is typically achieved by reacting a piperazine derivative with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. whiterose.ac.uk The choice of the starting piperazine (unprotected or mono-protected) will determine the final product. For the synthesis of differentially protected piperazines, it is common to start with a mono-protected piperazine, such as N-Boc-piperazine, and then introduce the Cbz group.

Convergent and Stepwise Strategies for N1,N4-Diprotection

The synthesis of N1,N4-diprotected piperazines can be approached in either a stepwise or a convergent manner.

Stepwise Strategy: This approach involves the sequential introduction of the two different protecting groups. For example, piperazine can first be mono-protected with a Boc group, followed by the introduction of a Cbz group on the remaining secondary amine. This method offers good control but can be longer in terms of the number of synthetic steps.

Convergent Strategy: In a convergent approach, two fragments are prepared separately and then combined in a later step to form the final product. While potentially shorter, this can sometimes be more challenging to implement effectively for piperazine synthesis. Multicomponent reactions (MCRs) represent a powerful convergent strategy for the rapid assembly of piperazine scaffolds. organic-chemistry.org

Stereoselective Introduction and Functionalization at the C2 Position

Achieving the desired stereochemistry at the C2 position is a critical aspect of synthesizing chiral piperazine derivatives.

Chiral Pool Approaches Utilizing Amino Acid Precursors (e.g., from (S)-piperazine-2-carboxylic acid derivatives)

A highly effective and widely used strategy for establishing the stereochemistry at the C2 position is the chiral pool approach. mdpi.combaranlab.org This method utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids. (S)-piperazine-2-carboxylic acid, which can be synthesized from amino acid precursors, is a particularly valuable starting material. evitachem.comgoogle.com This compound provides the core piperazine ring with the desired (S)-stereochemistry at the C2 position already established.

From (S)-piperazine-2-carboxylic acid, a variety of functional group transformations can be carried out to arrive at the target aldehyde. For instance, the carboxylic acid can be reduced to the corresponding primary alcohol, which can then be oxidized to the aldehyde. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines starting from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) has been reported. researchgate.netresearchgate.net

The synthesis often begins with the protection of both nitrogen atoms of the piperazine-2-carboxylic acid. google.com For instance, reaction with di-tert-butyl dicarbonate can yield the 1,4-di-Boc protected derivative. google.com Subsequent selective deprotection and reprotection steps allow for the introduction of orthogonal protecting groups like Cbz. The carboxylic acid moiety can then be converted to the desired carbaldehyde through standard functional group manipulations.

The use of amino acids as chiral precursors offers a robust and reliable method for the asymmetric synthesis of C2-substituted piperazines, avoiding the need for often challenging asymmetric catalysis or resolution steps. nih.gov This approach has been instrumental in the synthesis of numerous complex natural products and pharmaceutical agents containing the chiral piperazine motif.

Asymmetric Catalysis in the Formation of C2-Substituted Piperazines

The development of catalytic asymmetric methods has provided powerful tools for establishing the stereocenter at the C2 position of the piperazine ring with high enantioselectivity. These strategies often involve the use of chiral catalysts to control the formation of the desired enantiomer from a prochiral substrate.

One prominent approach is the palladium-catalyzed asymmetric allylic alkylation (AAA) of N-protected piperazin-2-ones. nih.govcaltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral C2-substituted piperazines. nih.gov For instance, using palladium catalysts derived from ligands like electron-deficient PHOX, researchers have achieved good to excellent yields and high enantioselectivities for a variety of substrates. caltech.edu This decarboxylative allylic alkylation has proven effective for creating challenging α,α-disubstituted piperazin-2-ones, which are precursors to valuable gem-disubstituted piperazines. nih.gov

Asymmetric hydrogenation represents another key strategy. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazinone products can be subsequently converted to the corresponding chiral piperazines without erosion of optical purity. rsc.org

Other notable catalytic enantioselective methods include:

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This approach has been utilized for the enantioselective synthesis of piperazines, demonstrating the utility of combining multiple catalytic transformations in a single sequence. rsc.org

Direct C-H Lithiation: The use of s-BuLi with chiral ligands such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate enables the asymmetric lithiation of N-Boc-protected piperazines at the C2 position, followed by trapping with an electrophile. mdpi.com This method provides access to α-functionalized piperazines with good levels of diastereocontrol. mdpi.com

Photoredox Catalysis: Visible-light-promoted protocols, such as the CarboxyLic Amine Protocol (CLAP), have been developed for the decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to yield diverse C2-substituted piperazines. mdpi.comorganic-chemistry.org These reactions often employ iridium-based photoredox catalysts. mdpi.comorganic-chemistry.org

| Method | Catalyst/Ligand System (Example) | Key Transformation | Advantages |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium / PHOX Ligands | Alkylation of piperazin-2-one (B30754) enolates | Access to α-secondary and α-tertiary centers; High enantioselectivity. nih.govcaltech.edu |

| Asymmetric Hydrogenation | Palladium / Chiral Ligands | Hydrogenation of pyrazin-2-ols | High diastereo- and enantioselectivity. rsc.org |

| Direct C-H Lithiation | s-BuLi / (-)-Sparteine | Asymmetric deprotonation and substitution | Direct functionalization of the piperazine ring. mdpi.com |

| Photoredox Catalysis | Iridium-based photocatalysts | Decarboxylative annulation | Mild reaction conditions; Broad substrate scope. mdpi.comorganic-chemistry.org |

Diastereoselective Control in Piperazine-2-carbaldehyde Synthesis

When synthesizing piperazine derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The stereochemical outcome is often dictated by the synthetic strategy and the reagents employed.

For instance, in the synthesis of 2,6-disubstituted piperazines, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported to favor the formation of the trans isomer. rsc.org The stereochemical preference is influenced by the conformation of the transition state during the cyclization step. Conversely, methods have also been developed to selectively access cis-2,6-disubstituted N-aryl piperazines. nih.govrsc.org The formation of the cis product can be rationalized by a cyclization transition state that minimizes steric interactions, allowing for a pseudoequatorial orientation of the substituent. nih.govrsc.org

Diastereoselective hydrogenation is another powerful tool. The hydrogenation of chiral pyrazine (B50134) derivatives using noble metal catalysts (e.g., Pd/C) can lead to diketopiperazine intermediates with high diastereoselectivity, which can then be hydrolyzed to the desired piperazine carboxylic acid. researchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio. researchgate.net

Furthermore, direct C-H functionalization methods can also exhibit diastereocontrol. The asymmetric lithiation of N-Boc piperazines often proceeds with good levels of diastereoselectivity, which is influenced by the existing chiral center and the nature of the incoming electrophile. mdpi.com

Process Optimization and Scale-Up Considerations for Efficient Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. For a multi-step synthesis like that of this compound, several factors must be considered.

Route Design and Optimization: The initial route design is critical and should prioritize the use of readily available, less expensive starting materials and reagents. Optimization efforts focus on improving reaction yields, minimizing the formation of byproducts, and simplifying purification procedures. This can involve screening different solvents, catalysts, and reaction conditions (temperature, concentration, reaction time). Telescoping reaction steps (performing multiple transformations in a single pot without isolating intermediates) can significantly improve process efficiency by reducing handling losses and waste. researchgate.net

Safety and Scalability: A thorough risk assessment is necessary to identify potential hazards, such as highly exothermic reactions or the use of toxic or pyrophoric reagents (e.g., s-BuLi). The thermal stability of intermediates and the management of heat transfer become critical on a larger scale. The use of flow chemistry can offer advantages for certain reactions, such as lithiations, by providing better control over reaction parameters and improving safety. researchgate.net

Green Chemistry: Incorporating principles of green chemistry is increasingly important for sustainable manufacturing. This includes minimizing waste, using less hazardous solvents, employing catalytic rather than stoichiometric reagents, and improving atom economy.

Quality Control: Robust analytical methods are required to monitor reaction progress and ensure the purity and consistency of intermediates and the final product. researchgate.net For chiral molecules, methods to confirm enantiomeric and diastereomeric purity are essential. Establishing proven acceptable ranges (PAR) for critical process parameters ensures that the process consistently delivers a product of the required quality. researchgate.net

Chemical Reactivity and Transformations of 4 Boc 1 Cbz Piperazine 2 Carbaldehyde

Strategic Deprotection of Boc and Cbz Groups

The presence of two distinct, orthogonally protected nitrogen atoms (N1-Cbz and N4-Boc) is a key feature of this molecule, allowing for sequential and selective functionalization of the piperazine (B1678402) ring.

The tert-butoxycarbonyl (Boc) group at the N4 position is labile under acidic conditions. nih.gov This allows for its selective removal while the benzyloxycarbonyl (Cbz) group at the N1 position remains intact. The Cbz group is generally stable to moderate acidic conditions but can be cleaved by strong acids like HBr in acetic acid or through hydrogenolysis. total-synthesis.com This differential reactivity forms the basis of an orthogonal protection strategy. researchgate.net

Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent, or hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether. jgtps.com The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free secondary amine at N4. The resulting amine can then be subjected to further reactions, such as alkylation, acylation, or arylation, to introduce functionality at the N4 position.

| Reagent | Solvent | Conditions | Result |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Selective cleavage of N4-Boc group |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp | Selective cleavage of N4-Boc group |

Orthogonal Cleavage of Carbobenzyloxy (Cbz) Protecting Group

The presence of both Boc and Cbz protecting groups on the piperazine nitrogens allows for selective deprotection, a strategy known as orthogonal protection. The Cbz group can be selectively removed under conditions that leave the acid-labile Boc group intact. total-synthesis.com The most common and effective method for Cbz cleavage is catalytic hydrogenolysis. total-synthesis.comcommonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). commonorganicchemistry.comresearchgate.net

The mechanism of hydrogenolysis involves the reduction of the benzyl (B1604629) portion of the Cbz group. total-synthesis.comtaylorfrancis.com The reaction proceeds via the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com Toluene (B28343) is formed as a byproduct from the benzyl group. taylorfrancis.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in the presence of Pd/C (transfer hydrogenolysis), can also be employed, which may be advantageous for substrates with other reducible functional groups. researchgate.netresearchgate.net The orthogonality of the Cbz group to the Boc protecting group is a key feature, as Cbz is stable to the acidic conditions typically used for Boc removal and stable to many basic conditions, while the Boc group is resistant to hydrogenolysis. total-synthesis.com

| Reagent System | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, Room Temperature, 1 atm H₂ | Cleaves Cbz; Boc group is stable | total-synthesis.comcommonorganicchemistry.com |

| Ammonium formate, Pd/C | MeOH, Reflux | Cleaves Cbz via transfer hydrogenolysis; Boc group is stable | researchgate.net |

| Triethylsilane, Pd/C | Mild, neutral conditions | In situ generation of H₂ for hydrogenolysis | organic-chemistry.org |

| Nickel Boride (NiCl₂·6H₂O/NaBH₄) | Methanol, Ambient Temperature | Chemoselective cleavage of Cbz in the presence of Boc | researchgate.net |

Selective Functionalization of Free Amine Positions after Deprotection

Following the selective cleavage of the Cbz group from 4-Boc-1-Cbz-piperazine-2-carbaldehyde, the resulting compound, (S)-tert-butyl 3-formyl-4-(benzyloxycarbonyl)piperazine-1-carboxylate, possesses a free secondary amine at the N-1 position. This nucleophilic site is now available for a variety of selective functionalization reactions. The remaining Boc group at the N-4 position ensures that reactions occur specifically at the newly deprotected nitrogen. This stepwise approach is fundamental in the synthesis of complex, unsymmetrically substituted piperazine derivatives. Subsequent removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) would then expose the N-4 amine for further modification, if desired. jgtps.com

Derivatization Reactions at Piperazine Nitrogen Atoms (Post-Deprotection)

Once one or both of the protecting groups are removed, the piperazine nitrogen atoms can undergo a variety of derivatization reactions to build molecular complexity.

N-Alkylation and N-Acylation Reactions

The free secondary amine generated after Cbz deprotection is readily susceptible to N-alkylation and N-acylation. nih.gov

N-Alkylation: This can be achieved by reacting the deprotected piperazine with various alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base to neutralize the hydrogen halide byproduct. nih.govresearchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing alkyl substituents. nih.gov

N-Acylation: The introduction of acyl groups is typically accomplished by treating the amine with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This reaction forms a stable amide bond.

| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA) | Alkyl (R) | nih.govresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl | nih.gov |

| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Acyl (RCO) | researchgate.net |

| Amide Coupling | Carboxylic Acid (RCOOH), Coupling Agent (e.g., CDI) | Acyl (RCO) | researchgate.net |

Transition Metal-Catalyzed Aminations and Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of deprotected piperazine intermediates. The Buchwald-Hartwig amination is a particularly prominent example, enabling the formation of carbon-nitrogen bonds between the piperazine nitrogen and aryl halides or triflates. wikipedia.orgnih.govbenthamdirect.com

This palladium-catalyzed reaction has revolutionized the synthesis of N-arylpiperazines, which are common motifs in pharmaceuticals. nih.govresearchgate.netnih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comnrochemistry.com Advances in catalyst and ligand design have expanded the scope of this reaction to include a wide variety of substrates with excellent functional group tolerance. benthamdirect.comresearchgate.net

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., BrettPhos Pd G4) | Catalyst precursor | nrochemistry.comlibretexts.org |

| Ligands | BINAP, DPPF, Xantphos, BrettPhos | Stabilize catalyst, promote key reaction steps | wikipedia.orgnrochemistry.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates amine deprotonation | nrochemistry.com |

| Aryl Partner | Aryl bromides, chlorides, iodides, triflates | Introduces the aryl group | wikipedia.orgnih.gov |

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound and its deprotected derivatives allows for potential intramolecular reactions. For instance, after removal of the Cbz group, the resulting secondary amine could potentially undergo an intramolecular reaction with the adjacent carbaldehyde. This could lead to the formation of a cyclic hemiaminal or, under reductive conditions, a fused bicyclic system. While specific examples for this exact substrate are not detailed in the provided literature, such intramolecular cyclizations are known pathways for related amino-aldehyde compounds.

Furthermore, the piperazine ring itself can be synthesized or modified through various rearrangement reactions, such as the Ugi-Smiles, Mumm, or Stevens rearrangements, although these typically apply to the formation of the ring rather than its subsequent modification. eurekaselect.com The cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) represents another synthetic route to piperazine derivatives, highlighting the diverse chemical pathways involving this heterocyclic core. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Cbz Deprotection by Hydrogenolysis: The generally accepted mechanism involves the oxidative addition of the palladium catalyst to the benzyl-oxygen bond. The resulting intermediate undergoes hydrogenolysis, where hydrogen gas cleaves the bond, releasing toluene and a palladium-bound carbamate (B1207046) species. total-synthesis.comtaylorfrancis.com This carbamate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, regenerating the palladium catalyst. taylorfrancis.com

Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is well-established and consists of three primary steps: numberanalytics.comnrochemistry.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. wikipedia.orgnumberanalytics.com This step is often rate-determining. numberanalytics.com

Amine Coordination and Deprotonation: The piperazine amine coordinates to the Pd(II) complex, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. numberanalytics.comlibretexts.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the N-arylpiperazine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnrochemistry.com

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org The choice of ligand is critical to minimize such side reactions and promote efficient reductive elimination. wikipedia.org

Role of 4 Boc 1 Cbz Piperazine 2 Carbaldehyde As a Precursor in Advanced Chemical Synthesis

Incorporation into Complex Polycyclic and Heterocyclic Scaffolds

Theoretically, a bifunctionally protected piperazine-2-carbaldehyde could serve as a key intermediate in the construction of intricate molecular architectures. The aldehyde group is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These could include multicomponent reactions, cycloadditions, and tandem cyclization sequences to generate fused, bridged, or spirocyclic heterocyclic systems. The protected piperazine (B1678402) ring would be incorporated into the final structure, imparting specific conformational properties and potential biological activity.

Application in Combinatorial Chemistry and Library Synthesis

Piperazine derivatives are frequently employed in the construction of combinatorial libraries for drug discovery. The presence of two distinct protecting groups in a molecule like 4-Boc-1-Cbz-piperazine-2-carbaldehyde would, in principle, allow for sequential and site-selective diversification. The aldehyde could be reacted with a diverse set of building blocks, followed by the selective deprotection of either the Boc or Cbz group and subsequent functionalization of the exposed nitrogen atom. This strategy would enable the rapid generation of a large number of structurally related compounds for high-throughput screening.

Utility in the Construction of Peptidomimetics and Conformationally Constrained Amino Acid Analogues

The piperazine core is a common motif in the design of peptidomimetics, where it can replace native amino acid residues to introduce conformational rigidity and improve metabolic stability. A precursor like this compound could be elaborated to form constrained dipeptide or tripeptide mimics. The aldehyde could be converted to an amino group or a carboxylic acid, or used in reductive amination reactions to append other amino acid-like fragments. The resulting structures would have restricted torsional angles, which is a key strategy in designing potent and selective ligands for biological targets.

Precursor for Bioisosteric Replacements in Lead Optimization Studies

Bioisosterism is a fundamental concept in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. A functionalized piperazine, such as the one , could serve as a bioisosteric replacement for various cyclic or acyclic diamine-containing fragments in a drug candidate. The ability to modify the piperazine scaffold at three distinct points (the aldehyde and the two protected nitrogens) would offer medicinal chemists a powerful tool to fine-tune the properties of a lead molecule during the optimization process.

Advanced Spectroscopic and Structural Characterization Techniques for Research Investigation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Boc-1-Cbz-piperazine-2-carbaldehyde. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Due to the presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, which are carbamates, the molecule exhibits dynamic behavior in solution. nih.gov Rotation around the C-N amide-like bonds is restricted, leading to the existence of rotamers or conformers. This can result in broadened signals or even distinct sets of signals in the NMR spectra at room temperature. nih.gov Variable-temperature (VT) NMR studies can be employed to analyze these dynamic processes, potentially revealing the energy barriers between different conformational states. nih.gov

The stereochemistry at the C2 position and the relative orientation of the substituents on the piperazine (B1678402) ring can be inferred from the coupling constants (J-values) between adjacent protons observed in the ¹H NMR spectrum. The piperazine ring typically adopts a chair conformation, and the coupling constants between axial and equatorial protons provide critical information about their dihedral angles, thus defining the ring's conformation and the substituent's orientation.

2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CHO (Aldehyde) | 9.5 - 9.8 (s) | 198 - 202 |

| Aromatic-H (Cbz) | 7.2 - 7.4 (m, 5H) | 127 - 129 (multiple), 136-137 (ipso) |

| CH₂ (Cbz) | 5.1 - 5.3 (s, 2H) | 67 - 69 |

| Piperazine Ring Protons | 2.8 - 4.5 (m, 7H) | 40 - 60 (multiple) |

| C=O (Cbz) | - | 154 - 156 |

| C=O (Boc) | - | 153 - 155 |

| Quaternary C (Boc) | - | 80 - 82 |

| CH₃ (Boc) | 1.4 - 1.5 (s, 9H) | 28 - 29 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₈H₂₄N₂O₅) with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. This analysis provides valuable structural information by revealing characteristic losses of its constituent parts. The fragmentation pattern is dominated by the lability of the two protecting groups. Key fragmentation events would include the loss of the tert-butyl group or isobutylene (B52900) from the Boc moiety, and the loss of the benzyl (B1604629) group or tropylium (B1234903) cation from the Cbz moiety. Subsequent cleavages of the piperazine ring would also be expected.

Predicted ESI-MS Fragmentation Pathway:

| m/z (Predicted) | Assignment | Description of Fragment Loss |

|---|---|---|

| 349.17 | [M+H]⁺ | Protonated molecular ion |

| 293.11 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from Boc group |

| 249.12 | [M - Boc + H]⁺ | Loss of the Boc group (C₅H₉O₂) |

| 215.10 | [M - Cbz + H]⁺ | Loss of the Cbz group (C₈H₇O₂) |

| 91.05 | [C₇H₇]⁺ | Benzyl cation or tropylium ion from Cbz group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from Boc group |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl groups of the aldehyde and the two carbamate (B1207046) protectors, as well as C-H, C-N, and C-O bonds.

The most prominent features would be the strong C=O stretching bands. The aldehyde carbonyl typically appears at a higher frequency than the carbamate carbonyls. The two carbamate C=O bands (Boc and Cbz) may be resolved or appear as a single broad absorption. The spectrum also provides confirmation of the aromatic ring from the Cbz group and the aliphatic nature of the piperazine and Boc moieties.

Predicted Characteristic FTIR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (Cbz) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperazine, Boc) |

| 2720 - 2820 | C-H Stretch | Aldehyde |

| 1720 - 1740 | C=O Stretch | Aldehyde |

| 1680 - 1710 | C=O Stretch | Carbamates (Boc, Cbz) |

| 1490 - 1600 | C=C Stretch | Aromatic Ring (Cbz) |

| 1150 - 1250 | C-O Stretch | Carbamates |

| 1000 - 1200 | C-N Stretch | Piperazine |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related N,N'-substituted piperazine structures allows for a reliable prediction of its solid-state conformation.

It is expected that the six-membered piperazine ring would adopt the thermodynamically most stable chair conformation. researchgate.net This conformation minimizes steric strain and torsional interactions. The bulky Boc and Cbz substituents, along with the aldehyde group at the C2 position, would occupy specific positions (axial or equatorial) to minimize steric hindrance. If a single enantiomer of the compound is crystallized, X-ray diffraction analysis can be used to determine its absolute configuration without ambiguity. The technique provides precise measurements of all bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail and confirming the connectivity and stereochemistry established by NMR.

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., SFC, HPLC)

Given that this compound possesses a stereocenter at the C2 position, methods for assessing its enantiomeric purity are essential. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for separating enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. nih.govunl.pt Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for the resolution of a wide range of chiral compounds, including N-protected amines and carbonyl-containing molecules. researchgate.netresearchgate.net

Method development typically involves screening a variety of CSPs and mobile phase compositions. For HPLC, normal-phase conditions (e.g., hexane/isopropanol) are often successful. researchgate.net SFC, which uses supercritical CO₂ as the main mobile phase component with an alcohol co-solvent, is often faster and uses less organic solvent, making it a preferred "green" alternative. researchgate.net These methods allow for the accurate quantification of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample.

Typical Chiral Separation Method Screening Parameters:

| Parameter | HPLC | SFC |

|---|---|---|

| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) |

| Mobile Phase | n-Hexane / Alcohol (IPA, EtOH) mixtures | CO₂ / Alcohol (MeOH, EtOH) mixtures |

| Detection | UV (typically at 210 nm or 254 nm) | UV (typically at 210 nm or 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 4.0 mL/min |

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 4-Boc-1-Cbz-piperazine-2-carbaldehyde with high purity?

- Methodological Answer : The synthesis involves sequential protection of the piperazine ring. First, Boc (tert-butoxycarbonyl) protection is introduced at the 4-position via reaction with di-tert-butyl dicarbonate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Next, Cbz (benzyloxycarbonyl) protection is applied at the 1-position using benzyl chloroformate. The aldehyde group at the 2-position is typically introduced via oxidation of a primary alcohol or through formylation reactions. Key factors include:

- Temperature control : Reactions are conducted at 0–25°C to prevent side reactions.

- Solvent selection : Dichloromethane or THF for Boc/Cbz protection; DMF for formylation.

- Catalysts : Triethylamine or DMAP for acylation steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of Boc (δ 1.4 ppm for tert-butyl), Cbz (δ 5.1 ppm for CHPh), and aldehyde (δ 9.8–10.2 ppm). 2D NMR (COSY, HSQC) resolves piperazine ring conformation.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of Boc/Cbz groups).

- IR Spectroscopy : Peaks at ~1680 cm (C=O of carbamate) and ~1720 cm (aldehyde).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring in this compound be achieved for SAR studies?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting group strategy : Boc and Cbz groups block the 1- and 4-positions, directing reactions (e.g., alkylation, acylation) to the 2- or 3-positions.

- Catalytic systems : Palladium-mediated cross-couplings (e.g., Suzuki for aryl groups) or organocatalysts for asymmetric additions.

- Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilicity at less hindered positions.

Example: Introducing a methyl group at the 3-position via Grignard reagent under anhydrous THF at −78°C .

Q. How can contradictions in reported biological activities of piperazine derivatives be systematically resolved?

- Methodological Answer : Discrepancies often arise from structural nuances or assay conditions. Strategies include:

- Structural analogs comparison : Test derivatives with incremental modifications (e.g., replacing Boc with Fmoc or altering the aldehyde to a carboxylic acid).

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature.

- Meta-analysis : Cross-reference data from databases (e.g., PubChem, ChEMBL) to identify trends.

Example: A 2024 study found that replacing Cbz with a sulfonamide group in analogs reduced cytotoxicity but improved CNS permeability .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT). Focus on hydrogen bonding with the aldehyde and hydrophobic interactions with Boc/Cbz.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs.

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.

Example: A 2023 study predicted strong binding to dopamine D receptors (ΔG = −9.8 kcal/mol) via π-π stacking with the Cbz group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。